molecular formula C21H24N2O4 B4988674 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline

4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline

Cat. No. B4988674
M. Wt: 368.4 g/mol
InChI Key: GDTGVRZZURGRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as PPARδ agonists, which are known to regulate lipid and glucose metabolism in the body. Despite its potential therapeutic benefits, GW501516 has been banned by the World Anti-Doping Agency due to its performance-enhancing properties.

Mechanism of Action

4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism in the body. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves insulin sensitivity and energy metabolism.
Biochemical and Physiological Effects:
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and improved glucose metabolism. In addition, it has been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of metabolic and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline for lab experiments is its ability to improve energy metabolism and reduce inflammation, which can be beneficial for studying metabolic and cardiovascular diseases. However, its performance-enhancing properties and potential side effects make it a controversial drug for research purposes.

Future Directions

There are a number of potential future directions for research on 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes, although this is a highly controversial topic. Finally, there is a need for further research on the long-term effects and safety of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, particularly in humans.

Synthesis Methods

4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline can be synthesized through a series of chemical reactions, starting from the compound 2,6-dimethoxyphenol. The first step involves the conversion of 2,6-dimethoxyphenol to 2,6-dimethoxybenzaldehyde, which is then converted to 2,6-dimethoxybenzonitrile. The final step involves the reaction of 2,6-dimethoxybenzonitrile with pentylmagnesium bromide, followed by the addition of quinazoline-2,4(1H,3H)-dione to yield 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline.

Scientific Research Applications

4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. In addition, it has been shown to improve endurance and performance in athletes, which has led to its ban by the World Anti-Doping Agency.

properties

IUPAC Name

4-[5-(2,6-dimethoxyphenoxy)pentoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-24-18-11-8-12-19(25-2)20(18)26-13-6-3-7-14-27-21-16-9-4-5-10-17(16)22-15-23-21/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTGVRZZURGRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCCOC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline

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